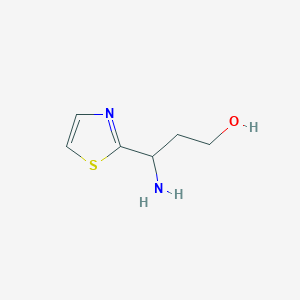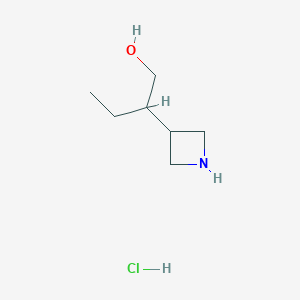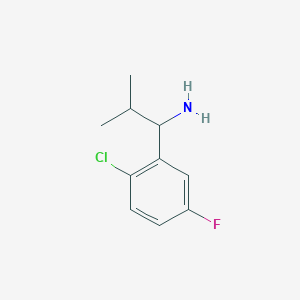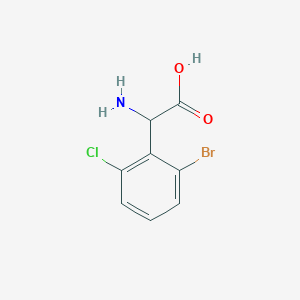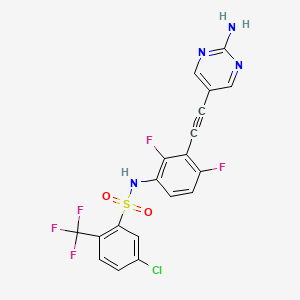
N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including an aminopyrimidine moiety, a difluorophenyl group, and a benzenesulfonamide structure, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from acyclic starting materials. The general synthetic route includes:
Formation of the aminopyrimidine core: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, using appropriate palladium catalysts and copper co-catalysts.
Attachment of the difluorophenyl and benzenesulfonamide groups: These groups can be introduced through nucleophilic aromatic substitution reactions, utilizing suitable halogenated precursors and sulfonamide reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antitrypanosomal and antiplasmodial activities, showing promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Biological Research: It is used in assays to study enzyme interactions and inhibition, particularly in the context of biotinylated peptide substrates.
Chemical Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and understanding the molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting key biological processes. The compound’s ability to form stable complexes with metal ions and other biomolecules further contributes to its biological activity .
Comparison with Similar Compounds
Similar compounds to N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide include other aminopyrimidine derivatives and sulfonamide-containing molecules. These compounds share structural features but may differ in their specific functional groups and biological activities. For example:
2-Aminopyrimidine derivatives: These compounds are known for their antiplasmodial and antitrypanosomal activities.
Benzenesulfonamide derivatives: These molecules are widely used in medicinal chemistry for their ability to inhibit enzymes and modulate biological pathways.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C19H10ClF5N4O2S |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H10ClF5N4O2S/c20-11-2-4-13(19(23,24)25)16(7-11)32(30,31)29-15-6-5-14(21)12(17(15)22)3-1-10-8-27-18(26)28-9-10/h2,4-9,29H,(H2,26,27,28) |
InChI Key |
APQCNORWWYBGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



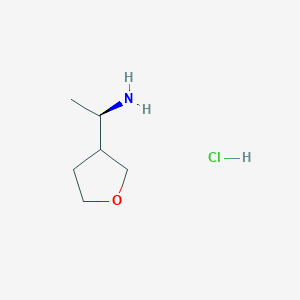
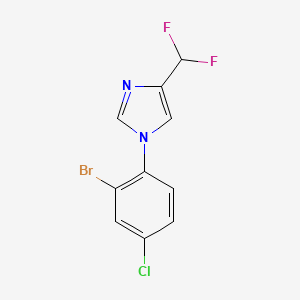
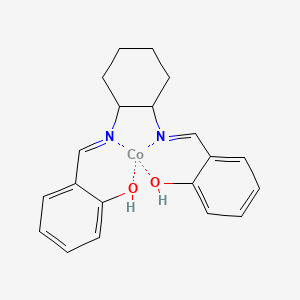
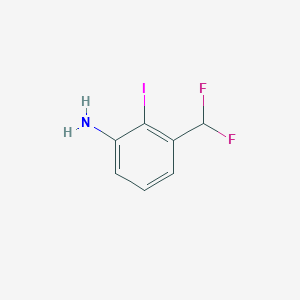
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
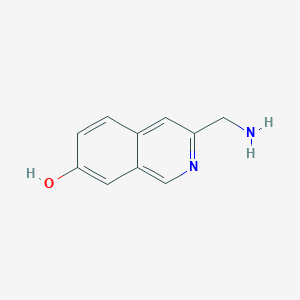
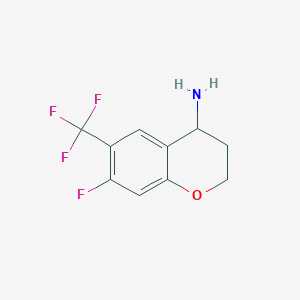
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
